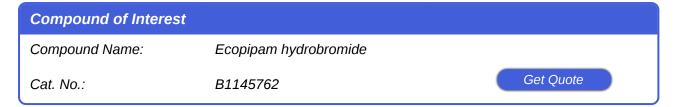


Ecopipam Hydrobromide Demonstrates Superior Tic Reduction Compared to Placebo in Clinical Trials

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For Immediate Release:

[City, State] – [Date] – **Ecopipam hydrobromide**, a first-in-class selective dopamine D1 receptor antagonist, has shown statistically significant efficacy in reducing tics in patients with Tourette Syndrome (TS) compared to placebo in recent Phase 2b and Phase 3 clinical trials. These findings offer a promising alternative to existing treatments, which primarily target the D2 dopamine receptor and are often associated with undesirable side effects.

A comprehensive analysis of the available data indicates that ecopipam was generally well-tolerated and demonstrated a favorable safety profile. The primary measure of efficacy in these studies was the Yale Global Tic Severity Scale (YGTSS), a standardized tool for assessing the severity of motor and vocal tics.

Efficacy in Tic Reduction: A Quantitative Comparison

Clinical trial data consistently highlight ecopipam's superiority over placebo in reducing tic severity. The following tables summarize the key findings from pivotal studies.

Phase 3 Randomized Withdrawal Trial Efficacy Data



Outcome Measure	Ecopipam Group	Placebo Group	p-value	Hazard Ratio (95% CI)
Relapse Rate (Pediatric)	41.9%	68.1%	0.0084	0.5 (0.3-0.8)
Relapse Rate (Pediatric & Adult)	41.2%	67.9%	0.0050	0.5 (0.3-0.8)

Relapse was defined as a \geq 50% loss of the YGTSS-TTS improvement achieved during the open-label phase.

Phase 2b Clinical Trial Efficacy Data

Outcome Measure	Ecopipam Group	Placebo Group	p-value
Mean Change in YGTSS-TTS from Baseline to Week 12	-3.44 (Least Squares Mean Difference)		0.01
Improvement in Clinical Global Impression of Tourette Syndrome Severity	Greater Improvement		0.03

Safety and Tolerability Profile

Across clinical trials, ecopipam has been generally well-tolerated. The most commonly reported adverse events were mild to moderate in severity. Notably, ecopipam was not associated with the weight gain or metabolic issues often seen with D2 receptor antagonists.[1][2][3]

Common Adverse Events in Ecopipam Clinical Trials



Adverse Event	Ecopipam Frequency	
Headache	15.8%	
Insomnia	14.5%	
Somnolence (Drowsiness)	10.2%	
Anxiety	9.7%	
Fatigue	7.9%	
Worsening of Tics	7.9%	

Experimental Protocols

The clinical trials for ecopipam were designed to rigorously evaluate its efficacy and safety.

Phase 3 Randomized Withdrawal Trial (NCT05615220)

This multicenter study featured an enriched-enrollment, randomized withdrawal design.

- Study Population: Children, adolescents, and adults (≥6 years of age) with a diagnosis of Tourette's Disorder and a YGTSS-Total Tic Score (TTS) of ≥20 at baseline.[4]
- Open-Label Phase: All participants received ecopipam for 12 weeks. The dosage was titrated to a target of 1.8 mg/kg/day.[4]
- Randomized Withdrawal Phase: Responders, defined as those with a ≥25% improvement in YGTSS-TTS at weeks 8 and 12, were randomized 1:1 to either continue receiving ecopipam or switch to a placebo for an additional 12 weeks in a double-blind manner.[5]
- Primary Endpoint: Time to relapse in pediatric subjects. Relapse was defined as a ≥50% loss
 of the YGTSS-TTS improvement from the open-label phase, the need for tic rescue
 medication, or hospitalization for TS.[5]

Phase 2b Randomized, Double-Blind, Placebo-Controlled Trial

This trial was designed to assess the efficacy and safety of ecopipam over a 12-week period.

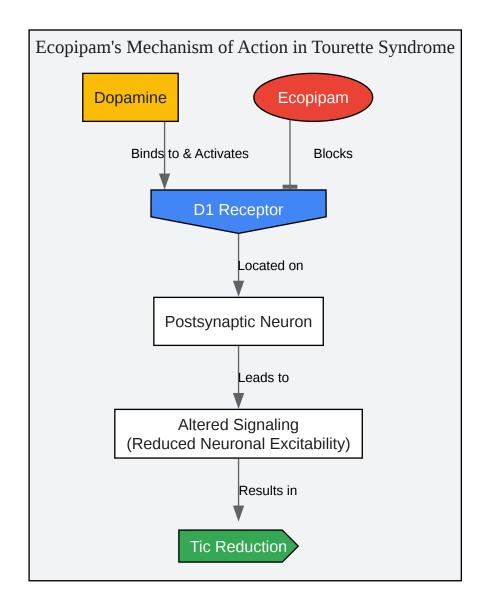


- Study Population: Children and adolescents (≥6 to <18 years) with a YGTSS-TTS of ≥20.[2]
- Randomization: Subjects were randomly assigned in a 1:1 ratio to receive either ecopipam or a placebo.[2]
- Treatment: The study consisted of a 4-week titration phase followed by an 8-week maintenance phase.[6]
- Primary Endpoint: The mean change in YGTSS-TTS from baseline to week 12.[2]
- Secondary Endpoint: The Clinical Global Impression of Tourette Syndrome Severity.[2]

Mechanism of Action and Experimental Workflow

Ecopipam's novel mechanism of action and the workflow of its clinical evaluation are illustrated below.

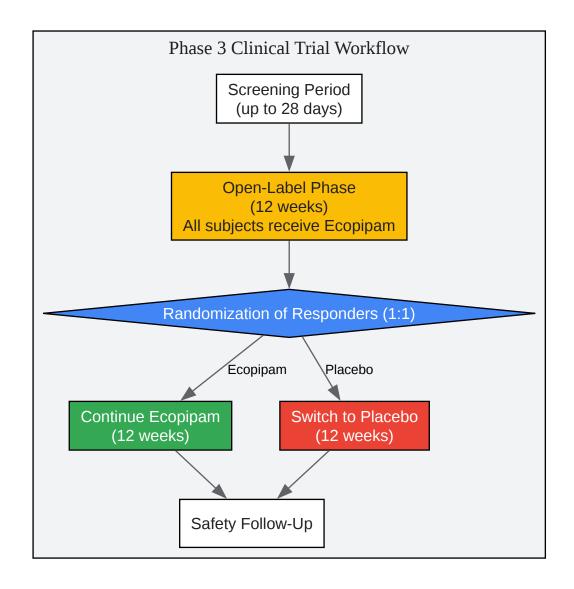




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Caption: Ecopipam, a D1 antagonist, blocks dopamine from binding to its receptor.





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References

- 1. neurologylive.com [neurologylive.com]
- 2. Ecopipam for Tourette Syndrome: A Randomized Trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. neurology.org [neurology.org]
- 6. What is Ecopipam used for? [synapse.patsnap.com]
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